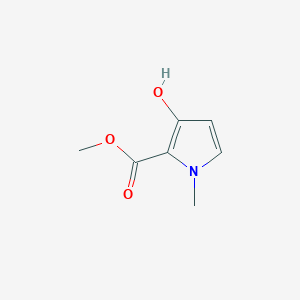

Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-hydroxy-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-8-4-3-5(9)6(8)7(10)11-2/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHSYAMEFMNNBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715989 | |

| Record name | Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113602-62-3 | |

| Record name | Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate (CAS 113602-62-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate, designated by CAS number 113602-62-3, is a polysubstituted pyrrole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrrole scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This guide provides a comprehensive overview of the known properties, synthesis, and spectral characteristics of this specific N-methylated 3-hydroxypyrrole ester, serving as a critical resource for its application in research and development.

This compound's unique arrangement of a hydroxyl group at the 3-position, an N-methyl group, and a methyl ester at the 2-position makes it a versatile building block. The 3-hydroxypyrrole moiety, in particular, is a known pharmacophore found in various biologically active molecules, making this compound a valuable starting point for the synthesis of novel therapeutic agents[3].

Physicochemical Properties

This compound is a solid at room temperature and requires refrigerated storage conditions to ensure its stability. A compilation of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 113602-62-3 | [4] |

| Molecular Formula | C₇H₉NO₃ | [4] |

| Molecular Weight | 155.15 g/mol | [4] |

| Physical Form | Solid | [4] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [4] |

| Purity (Typical) | ≥95% | [4] |

Synthesis and Reaction Mechanisms

The logical precursor for this synthesis would be a suitably substituted amino diester. A plausible synthetic pathway is outlined below:

Figure 1: Proposed synthetic pathway for this compound.

Proposed Synthesis Protocol:

-

Michael Addition: The synthesis would likely commence with a Michael addition reaction between methyl sarcosinate (the N-methylated glycine methyl ester) and a suitable four-carbon α,β-unsaturated diester, such as dimethyl maleate or dimethyl fumarate. This reaction would form the acyclic N,N-disubstituted amino diester intermediate. The choice of base and solvent would be critical to facilitate the addition while minimizing side reactions.

-

Dieckmann Condensation: The resulting diester intermediate would then be subjected to an intramolecular Dieckmann condensation. This base-mediated cyclization would involve the deprotonation of the α-carbon to one of the ester groups, followed by nucleophilic attack on the other ester carbonyl. A strong base, such as sodium methoxide or sodium hydride, in an aprotic solvent like toluene or THF would likely be employed.

-

Work-up and Purification: Following the cyclization, an acidic work-up would be necessary to neutralize the reaction mixture and protonate the resulting enolate to yield the β-keto ester, which in this case is the desired 3-hydroxypyrrole (as the enol tautomer is favored). The crude product would then be purified using standard techniques such as column chromatography or recrystallization.

Spectroscopic Characterization

While specific, authenticated spectra for this compound are not widely published, a detailed analysis of its structure allows for the prediction of its key spectral features. For researchers synthesizing or handling this compound, the following provides an interpretive guide to its expected spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the N-methyl group, the ester methyl group, and the two protons on the pyrrole ring.

-

N-CH₃: A singlet, likely in the range of 3.5-4.0 ppm.

-

O-CH₃: A singlet, also likely in the range of 3.7-4.0 ppm.

-

Pyrrole Protons (H4 and H5): Two doublets, each integrating to one proton. The chemical shifts would be in the aromatic region, likely between 6.0 and 7.5 ppm. The coupling constant between these two protons would be characteristic of vicinal coupling in a five-membered aromatic ring. The exact chemical shifts will be influenced by the electronic effects of the hydroxyl and ester groups.

-

OH Proton: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon skeleton.

-

C=O (Ester): A signal in the downfield region, typically between 160-175 ppm[8].

-

Pyrrole Ring Carbons: Four distinct signals are expected for the carbons of the pyrrole ring. The carbon bearing the hydroxyl group (C3) and the carbon bearing the ester group (C2) will be significantly deshielded. The other two carbons of the ring (C4 and C5) will appear at higher field strengths. A rough estimation of their chemical shifts would be in the range of 100-150 ppm[8][9].

-

N-CH₃ and O-CH₃: Two signals in the upfield region, typically between 30-60 ppm[8].

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 155, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) from the ester to give a fragment at m/z = 124, and the loss of the entire carbomethoxy group (-COOCH₃) to give a fragment at m/z = 96. Other characteristic fragmentations of the pyrrole ring may also be observed[10][11][12].

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

-

C-H Stretch: Signals in the 2800-3100 cm⁻¹ region for the aliphatic and aromatic C-H bonds.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1680-1720 cm⁻¹.

-

C=C and C-N Stretches: Absorptions in the fingerprint region (below 1600 cm⁻¹) corresponding to the vibrations of the pyrrole ring.

Reactivity and Potential Applications in Drug Discovery

The reactivity of this compound is dictated by its functional groups. The hydroxyl group can undergo O-alkylation or O-acylation, allowing for the introduction of diverse substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The pyrrole ring itself can undergo electrophilic substitution, although the directing effects of the existing substituents would need to be considered.

The presence of the 3-hydroxypyrrole core makes this compound a valuable starting material for the synthesis of molecules with potential biological activity. Pyrrole-containing compounds have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: Many pyrrole derivatives have shown potent anticancer activity by targeting various cellular pathways[2].

-

Antimicrobial Agents: The pyrrole nucleus is a key component of several natural and synthetic antimicrobial compounds[11].

-

Anti-inflammatory Drugs: Certain pyrrole derivatives have demonstrated significant anti-inflammatory properties[13].

Given the established biological relevance of the 3-hydroxypyrrole scaffold, this compound represents a promising starting point for the development of novel drug candidates in these and other therapeutic areas. Its functional handles provide ample opportunities for the generation of libraries of related compounds for biological screening.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

Recommended Precautionary Measures:

-

Avoid breathing dust/fume/gas/mist/vapors/spray (P261).

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

Use only outdoors or in a well-ventilated area.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route, predicted spectroscopic characteristics, and potential applications. While further experimental data would be beneficial, the information presented here serves as a solid foundation for researchers and scientists working with this intriguing molecule. Its versatile structure and the known biological importance of the 3-hydroxypyrrole scaffold make it a compound worthy of further investigation in the pursuit of novel therapeutic agents.

References

- This reference is not available.

-

Choi, J. (2012). Application of the Dieckmann Condensation to Pyrrole Diesters. University Digital Conservancy, University of Minnesota. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2-carboxylic acid. NIST Chemistry WebBook. [Link]

- Schaefer, J. P., & Bloomfield, J. J. (1967).

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

-

Lee, J. Y., et al. (2014). Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1958-1962. [Link]

- This reference is not available.

- This reference is not available.

-

Rusu, G., et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Chemistry, 12, 1369559. [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

- This reference is not available.

-

Rovero, P., et al. (2015). Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol. Bioorganic & Medicinal Chemistry Letters, 25(1), 153-157. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Abbot, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

-

Afzal, O., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmaceutical and Pharmacological Sciences, 25, 24-40. [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. conservancy.umn.edu [conservancy.umn.edu]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. Dieckmann Condensation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. prepchem.com [prepchem.com]

Physicochemical properties of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate, a functionalized heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. While direct experimental data for this specific molecule is limited in public literature, this document consolidates its known identifiers and presents a robust framework for its synthesis, characterization, and physicochemical profiling based on established principles and data from closely related structural analogs. We detail predictive properties, a plausible synthetic pathway, and a complete suite of analytical protocols for structural verification and purity assessment. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, enabling them to confidently synthesize and utilize this versatile chemical building block.

Introduction: The Pyrrole Scaffold in Modern Drug Discovery

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its aromatic nature and the ability of the ring nitrogen to participate in hydrogen bonding make it a versatile pharmacophore.[1][2] The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of electronic and steric properties, leading to compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[3][4]

This compound emerges as a particularly valuable building block. It possesses three key functional groups ripe for chemical modification:

-

An ester group at the 2-position, which can be hydrolyzed to a carboxylic acid or converted to an amide.

-

A hydroxyl group at the 3-position, offering a site for etherification or esterification to modulate solubility and target engagement.

-

An N-methyl group , which blocks the pyrrole nitrogen from acting as a hydrogen bond donor, a feature that can enhance metabolic stability and alter conformational preferences compared to its N-H counterpart.

This guide provides the necessary theoretical and practical framework to harness the potential of this molecule.

Core Compound Identifiers

Precise identification is the cornerstone of chemical research. The fundamental identifiers for this compound are summarized below.

Caption: Chemical Structure of the title compound.

Table 1: Core Physicochemical and Registry Information

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 113602-62-3 | |

| Molecular Formula | C₇H₉NO₃ | Derived |

| Molecular Weight | 155.15 g/mol | Derived |

| Monoisotopic Mass | 155.058243 Da | Derived |

Predicted Physicochemical Properties

In the absence of extensive experimental data, we can predict key physicochemical properties based on the analysis of structural analogs such as Methyl 3-hydroxy-1H-pyrrole-2-carboxylate and Methyl 1H-pyrrole-2-carboxylate.[5][6] The N-methylation is expected to influence intermolecular forces, particularly hydrogen bonding, which has a direct impact on properties like melting and boiling points.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value / Range | Basis for Prediction and Experimental Justification |

| Melting Point | 60 - 75 °C | The related compound, Methyl 1H-pyrrole-2-carboxylate, melts at 74-78 °C.[6] The N-methylation disrupts potential intermolecular N-H---O=C hydrogen bonding, which might lower the melting point slightly. However, the 3-hydroxy group introduces O-H---O=C hydrogen bonding, which would raise it. The predicted range reflects these competing factors. |

| Boiling Point | >250 °C (decomposes) | High boiling points are typical for polar, functionalized heterocycles. Significant decomposition is expected before boiling at atmospheric pressure due to the presence of multiple functional groups. |

| Solubility | Soluble in Methanol, DMSO, Acetone. Sparingly soluble in water. | The ester and methyl groups reduce aqueous solubility compared to the parent acid, but the hydroxyl group enhances polarity. It is expected to be soluble in polar organic solvents. This is critical for selecting solvents for reaction, purification, and biological screening. |

| pKa | ~8.5 - 9.5 (enol hydroxyl) | The hydroxyl group at the 3-position is enolic and therefore weakly acidic. This value is an estimate based on similar 3-hydroxypyrrole systems and is a key parameter for designing salt formation strategies and predicting behavior in physiological buffers. |

| LogP | ~1.0 - 1.5 | The predicted octanol-water partition coefficient suggests moderate lipophilicity, a common feature in orally bioavailable drug candidates. This would be determined experimentally via the shake-flask method or calculated using software (e.g., XlogP).[5] |

Proposed Synthetic Pathway and Protocol

A robust and reproducible synthetic route is essential for any research program. We propose a synthesis based on established pyrrole formation methodologies, which involves the condensation of an amine with a suitably functionalized carbonyl compound.[7]

Caption: Proposed workflow for the synthesis of the title compound.

Protocol 4.1: Synthesis of this compound

Causality: This one-pot procedure is designed for efficiency. Sodium methoxide acts as both a base to deprotonate the secondary amine of methyl sarcosinate, initiating the Michael addition, and to facilitate the subsequent intramolecular cyclization (Dieckmann-like condensation) to form the pyrrole ring.

Materials:

-

Methyl sarcosinate (1.0 eq)

-

Methyl α-chloroacrylate (1.05 eq)

-

Sodium methoxide (2.5 eq)

-

Anhydrous Methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous methanol. Cool the flask to 0 °C in an ice bath.

-

Base Addition: Carefully add sodium methoxide portion-wise to the cooled methanol, ensuring the temperature does not exceed 10 °C.

-

Reagent Addition: Add methyl sarcosinate dropwise to the sodium methoxide solution. Following this, add methyl α-chloroacrylate dropwise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture back to 0 °C and cautiously quench by adding saturated aqueous NH₄Cl until the pH is ~7.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the title compound.

Framework for Comprehensive Characterization

A multi-technique approach is mandatory to unambiguously confirm the structure and assess the purity of the synthesized compound.

Protocol 5.1: Structural Elucidation via NMR Spectroscopy

Causality: NMR is the most powerful tool for determining the precise connectivity of atoms. 1H NMR confirms the presence and environment of protons, while 13C NMR identifies all unique carbon atoms.

-

¹H NMR (500 MHz, CDCl₃):

-

δ ~6.5-6.8 ppm (d, 1H): Pyrrole ring C4-H.

-

δ ~6.0-6.3 ppm (d, 1H): Pyrrole ring C5-H.

-

δ ~5.5-6.5 ppm (s, 1H, broad): Enolic O-H. This peak may be broad and its position is concentration-dependent. It will exchange with D₂O.

-

δ ~3.8 ppm (s, 3H): Ester -OCH₃ protons.

-

δ ~3.7 ppm (s, 3H): N-CH₃ protons.

-

-

¹³C NMR (126 MHz, CDCl₃):

-

δ ~165 ppm: Ester carbonyl carbon (C=O).

-

δ ~140-150 ppm: C3-OH carbon of the pyrrole ring.

-

δ ~110-125 ppm: Remaining three pyrrole ring carbons.

-

δ ~52 ppm: Ester -OCH₃ carbon.

-

δ ~35 ppm: N-CH₃ carbon.

-

Protocol 5.2: Functional Group Analysis by IR Spectroscopy

Causality: Infrared (IR) spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[8]

-

~3400-3200 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl group.

-

~2950 cm⁻¹: C-H stretching from the methyl groups.

-

~1680-1700 cm⁻¹ (strong): C=O stretching from the ester carbonyl.

-

~1550 cm⁻¹: C=C stretching within the aromatic pyrrole ring.

-

~1250 cm⁻¹: C-O stretching from the ester linkage.

Protocol 5.3: Molecular Mass Confirmation by High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate mass measurement, which serves to confirm the elemental composition (molecular formula) of the compound, distinguishing it from other potential isomers or impurities.

-

Expected Mass [M+H]⁺: 156.0655 for C₇H₁₀NO₃⁺. The experimental value should be within 5 ppm of the calculated mass.

Protocol 5.4: Purity Assessment by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a small molecule. By separating the sample into its components, it allows for the quantification of the main peak area relative to any impurity peaks.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid). For example, starting with 10% acetonitrile and ramping to 90% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 254 nm.

-

Acceptance Criterion: A pure sample should exhibit a single major peak with >98% of the total integrated peak area.

Applications and Future Research Directions

This compound is not merely a chemical curiosity; it is a platform for innovation. The strategic arrangement of its functional groups makes it an ideal starting material for the synthesis of compound libraries for high-throughput screening.[9]

Potential Research Avenues:

-

Derivatization: The hydroxyl group can be used as a handle to introduce a variety of side chains via etherification, while the ester can be converted into a library of amides. This allows for systematic exploration of the structure-activity relationship (SAR).

-

Bioactivity Screening: Given the prevalence of the pyrrole scaffold in bioactive molecules, this compound and its derivatives should be screened against various biological targets, such as protein kinases, bacterial enzymes, and inflammatory pathways.[3]

-

Development of Advanced Intermediates: The compound can serve as a precursor for the synthesis of more complex, fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are known to possess significant biological activity.

By providing this detailed technical framework, we anticipate that this compound will become a more accessible and widely used tool in the arsenal of chemists and drug discovery professionals.

References

- PrepChem. (n.d.). Synthesis of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate.

- PubChem. (n.d.). methyl 3-bromo-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information.

- PubChemLite. (n.d.). Methyl 3-hydroxy-1h-pyrrole-2-carboxylate (C6H7NO3).

- Chemical Synthesis and Physical Properties Database. (2025). methyl 1H-pyrrole-3-carboxylate.

- MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid.

- PubMed. (2002). Vibrational spectrum of methyl pyrrole-2-carboxylate. National Center for Biotechnology Information.

- ChemBK. (2024). Methyl 1H-pyrrole-2-carboxylate.

- ChemicalBook. (n.d.). 2-METHYL-1H-PYRROLE-3-CARBOXYLIC ACID METHYL ESTER synthesis.

- ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30....

- ChemicalBook. (n.d.). 1H-Pyrrole-2-carboxylic acid, 3-hydroxy-1-Methyl-, Methyl ester.

- ChemicalBook. (n.d.). Methyl 1H-pyrrole-3-carboxylate CAS#: 2703-17-5.

- ChemScene. (n.d.). Building blocks | Bioactive small molecules.

- Sigma-Aldrich. (n.d.). Methyl 1H-pyrrole-3-carboxylate 97 2703-17-5.

- PMC - NIH. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.

- SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.

- ResearchGate. (2025). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.

- CAS Common Chemistry. (n.d.). 1-[(1S)-1-Phenylethyl]-1H-imidazole-5-carboxylic acid.

- MDPI. (n.d.). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - Methyl 3-hydroxy-1h-pyrrole-2-carboxylate (C6H7NO3) [pubchemlite.lcsb.uni.lu]

- 6. chembk.com [chembk.com]

- 7. prepchem.com [prepchem.com]

- 8. mdpi.com [mdpi.com]

- 9. chemscene.com [chemscene.com]

A Technical Guide to the Structural Elucidation of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

This guide provides a comprehensive walkthrough for the structural elucidation of methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole of interest in medicinal chemistry and materials science.[1] The unambiguous determination of its molecular structure is critical for understanding its chemical reactivity and potential applications.[2][3] This document outlines the synergistic application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to achieve a conclusive structural assignment.

Introduction: The Pyrrole Scaffold

The pyrrole ring is a five-membered aromatic heterocycle that forms the core of numerous biologically active molecules and functional materials.[1][2] The precise arrangement of substituents on this ring dictates the molecule's overall properties.[2] Therefore, robust analytical methodologies are paramount for confirming the successful synthesis of a target structure like this compound and for ruling out potential isomeric impurities.

The Elucidation Workflow: A Multi-faceted Approach

The structural confirmation of a novel or synthesized compound is rarely achieved through a single analytical technique. Instead, a combination of methods provides orthogonal data points that, when taken together, build an irrefutable case for the proposed structure.

Caption: A generalized workflow for the structural elucidation of an organic compound.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry provides the molecular weight of the compound, which is the first piece of the structural puzzle. For this compound (C7H9NO3), the expected monoisotopic mass is approximately 155.0582 g/mol .

Experimental Protocol (High-Resolution Mass Spectrometry - HRMS):

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the observation of the molecular ion.

-

Analysis: Analyze the sample using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to obtain an accurate mass measurement.

Data Interpretation: The HRMS data should reveal a prominent peak corresponding to the protonated molecule [M+H]+ at m/z 156.0659. The high accuracy of the mass measurement allows for the confident determination of the elemental composition (C7H9NO3), distinguishing it from other potential formulas with the same nominal mass.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: An IR spectrum is recorded, typically in the range of 4000-400 cm-1.

Expected Absorptions for this compound:

| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |

| O-H (hydroxyl) | ~3300 (broad) | Indicates the presence of the hydroxyl group.[4] |

| C=O (ester) | ~1700-1730 (strong) | Characteristic stretching vibration of the ester carbonyl.[4] |

| C-O (ester) | ~1200-1300 | Stretching vibration of the C-O single bond in the ester.[4][5] |

| C-N (pyrrole) | ~1250-1350 | Characteristic stretching vibration within the pyrrole ring.[6] |

| Aromatic C-H | ~3100 | Stretching vibrations of the C-H bonds on the aromatic pyrrole ring. |

| Aliphatic C-H | ~2850-3000 | Stretching vibrations of the C-H bonds in the methyl groups.[4] |

The presence of these key bands provides strong evidence for the major functional groups in the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential.[2]

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is pure to avoid interfering signals.[2]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard experiments include 1D ¹H, 1D ¹³C, and 2D experiments like COSY and HMBC if further confirmation is needed.

¹H NMR Spectral Interpretation:

The ¹H NMR spectrum will show distinct signals for each unique proton in the molecule.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| N-CH₃ | ~3.6-3.8 | Singlet | 3H | The N-methyl group is deshielded by the nitrogen atom. |

| O-CH₃ | ~3.8-4.0 | Singlet | 3H | The ester methyl group is deshielded by the adjacent oxygen atom. |

| Pyrrole H-4 | ~6.2-6.5 | Doublet | 1H | Aromatic proton on the pyrrole ring, coupled to H-5. |

| Pyrrole H-5 | ~6.8-7.1 | Doublet | 1H | Aromatic proton on the pyrrole ring, coupled to H-4. |

| O-H | Variable | Broad Singlet | 1H | The chemical shift is concentration and solvent-dependent. |

¹³C NMR Spectral Interpretation:

The ¹³C NMR spectrum will show a signal for each unique carbon atom.

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| N-CH₃ | ~30-35 | Aliphatic carbon attached to nitrogen.[5] |

| O-CH₃ | ~50-55 | Aliphatic carbon of the ester methyl group.[7] |

| Pyrrole C-4 | ~105-110 | Aromatic carbon adjacent to an unsubstituted position. |

| Pyrrole C-5 | ~115-120 | Aromatic carbon adjacent to the nitrogen. |

| Pyrrole C-2 | ~130-135 | Carbon bearing the ester group. |

| Pyrrole C-3 | ~145-150 | Carbon bearing the hydroxyl group. |

| C=O (ester) | ~160-165 | Carbonyl carbon of the ester.[7] |

graph "Structure_and_NMR" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [style=invis];// Molecule structure mol [label=<<TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=54711834&t=l"SCALE="TRUE"/>TD>TR><TR><TD>Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylateTD>TR>TABLE>>];

// NMR Data H_NMR [label=<<TABLEBORDER="1"CELLBORDER="1"CELLSPACING="0"CELLPADDING="4"><TR><TDCOLSPAN="2"BGCOLOR="#4285F4"><FONTCOLOR="#FFFFFF">¹H NMRFONT>TD>TR><TR><TD>N-CH₃TD><TD>~3.7 ppm (s, 3H)TD>TR><TR><TD>O-CH₃TD><TD>~3.9 ppm (s, 3H)TD>TR><TR><TD>H-4TD><TD>~6.3 ppm (d, 1H)TD>TR><TR><TD>H-5TD><TD>~6.9 ppm (d, 1H)TD>TR>TABLE>>, pos="3,1!"];

C_NMR [label=<<TABLEBORDER="1"CELLBORDER="1"CELLSPACING="0"CELLPADDING="4"><TR><TDCOLSPAN="2"BGCOLOR="#34A853"><FONTCOLOR="#FFFFFF">¹³C NMRFONT>TD>TR><TR><TD>N-CH₃TD><TD>~32 ppmTD>TR><TR><TD>O-CH₃TD><TD>~52 ppmTD>TR><TR><TD>C-4TD><TD>~107 ppmTD>TR><TR><TD>C-5TD><TD>~118 ppmTD>TR><TR><TD>C-2TD><TD>~132 ppmTD>TR><TR><TD>C-3TD><TD>~148 ppmTD>TR><TR><TD>C=OTD><TD>~162 ppmTD>TR>TABLE>>, pos="3,-1.5!"];

mol -> H_NMR; mol -> C_NMR; }

Caption: The structure of this compound with its predicted NMR assignments.

Conclusion: A Self-Validating System

The structural elucidation of this compound is a process of accumulating and cross-referencing data from multiple, independent analytical techniques. The molecular formula from HRMS provides the foundation. The functional groups identified by IR spectroscopy must be consistent with this formula. Finally, the detailed connectivity and chemical environments revealed by ¹H and ¹³C NMR must account for every atom in the molecular formula and every functional group observed in the IR spectrum. This self-validating system ensures a high degree of confidence in the final structural assignment.

References

-

Synthesis of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate. PrepChem.com. Available at: [Link]

-

Synthesis, structure, and reactivity of fully aryl-substituted pyrroles: toward the synthesis of nitrogen-doped buckybowls. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0004230). Human Metabolome Database. Available at: [Link]

-

The Structure of Alkyl-Substituted Pyrrolines. Journal of the American Chemical Society. Available at: [Link]

-

Substituted Pyrroles. MDPI. Available at: [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Available at: [Link]

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available at: [Link]

-

Supporting Information Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones. The Royal Society of Chemistry. Available at: [Link]

-

Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... ResearchGate. Available at: [Link]

-

Carboxylate bands [cm −1 ] in the IR spectra of 1-11. ResearchGate. Available at: [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. Available at: [Link]

-

Methyl 3-hydroxy-1h-pyrrole-2-carboxylate (C6H7NO3). PubChemLite. Available at: [Link]

-

Pyrrole-2-carboxylic acid, methyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. Available at: [Link]

-

Methyl pyrrole-2-carboxylate. PubChem. Available at: [Link]

-

Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. ResearchGate. Available at: [Link]

-

Methyl 1-methylpyrrole-2-carboxylate. NIST WebBook. Available at: [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Vibrational spectrum of methyl pyrrole-2-carboxylate. PubMed. Available at: [Link]

-

Pyrrole-2-carboxylic Acid at BMRB. BMRB. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Methyl 1H-pyrrole-2-carboxylate. GISSMO NMR. Available at: [Link]

-

methyl 4-hydroxy-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

-

1-methyl-2-pyrrole carboxaldehyde. The Good Scents Company. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, structure, and reactivity of fully aryl-substituted pyrroles: toward the synthesis of nitrogen-doped buckybowls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

Whitepaper: The Discovery, Isolation, and Characterization of Novel Pyrrole Compounds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle, represents one of medicinal chemistry's most valuable and versatile scaffolds.[1][2] Its unique electronic and structural features allow it to serve as a critical pharmacophore, interacting with a wide array of biological targets like enzymes and receptors.[3] This structural motif is foundational to a host of natural products with profound biological activity, including heme, chlorophyll, and vitamin B12.[2][4] In modern therapeutics, the pyrrole core is embedded in blockbuster drugs spanning diverse areas, from the cholesterol-lowering agent atorvastatin to anti-inflammatory drugs like ketorolac and anticancer agent sunitinib.[5]

The continuous search for novel therapeutics necessitates the discovery of new chemical entities (NCEs).[2] Pyrrole-containing compounds are a fertile ground for this exploration due to their proven track record and synthetic tractability.[6][7] This guide provides a comprehensive, field-proven framework for the discovery and isolation of novel pyrrole derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a self-validating system for researchers engaged in drug discovery. The narrative will cover two primary discovery paradigms: the exploration of nature's chemical diversity through bioassay-guided isolation and the rational design of synthetic libraries.

Part 1: Strategies for the Discovery of Novel Pyrrole Leads

The inception of any drug discovery program begins with identifying a "hit" compound—a molecule that displays a desired biological activity. The two most powerful strategies for discovering novel pyrrole-based hits are tapping into the vast library of nature or systematically building and screening synthetic libraries.

Bioassay-Guided Isolation from Natural Sources

Nature is an unparalleled chemist, having optimized molecules over millennia. Bioassay-guided isolation is a classic and robust methodology to systematically find active compounds within a complex natural extract.[8][9] This approach directly links biological function to chemical structure from the very beginning of the workflow.

The core principle is the iterative fractionation of a crude extract, with each resulting fraction being tested for the biological activity of interest (e.g., antifungal, anticancer).[10] Fractions exhibiting the highest potency are selected for further separation, a process that is repeated until a pure, bioactive compound is isolated.[8] This method is powerful because it focuses resources exclusively on the components that are functionally relevant, though it can sometimes lead to the rediscovery of known compounds.[8]

Caption: Workflow for Bioassay-Guided Isolation of Natural Products.

Synthetic Library Development

In contrast to discovering what already exists in nature, synthetic strategies aim to create novel pyrrole structures that may not be naturally occurring. This approach is particularly powerful for exploring structure-activity relationships (SAR) and optimizing lead compounds.[2] Modern methods like multicomponent reactions (MCRs), solid-phase synthesis, and microwave-assisted synthesis have revolutionized the ability to rapidly generate large, diverse libraries of pyrrole derivatives.[11][12][13][14]

-

Classical Syntheses: Methods like the Paal-Knorr, Knorr, and Hantzsch syntheses are foundational and still widely used, often with modern improvements such as new catalysts or green chemistry protocols to improve yields and sustainability.[15][16] The Paal-Knorr synthesis, for instance, involves the cyclization of a 1,4-dicarbonyl compound with a primary amine and is known for its high yields.[11][16]

-

Solid-Phase Synthesis: This technique is exceptionally well-suited for creating large combinatorial libraries.[12] By anchoring a starting material to a solid resin, excess reagents and byproducts can be easily washed away, simplifying purification. The Hantzsch pyrrole synthesis, involving the condensation of a 1,3-dicarbonyl compound, a primary amine, and an α-haloketone, is readily adaptable to solid-phase methods.[12] This allows for a "split-and-pool" strategy to generate thousands of unique compounds efficiently for high-throughput screening.[12]

Caption: Workflow for Synthetic Library Generation and Screening.

Part 2: Core Methodologies for Isolation and Purification

Whether sourced from a natural extract or a synthetic reaction, the target pyrrole compound is almost always part of a complex mixture. Its isolation in a pure form is paramount for accurate characterization and further development.

Extraction of Pyrrole Alkaloids from Natural Sources

For natural products, the journey begins with extracting the compounds from the source matrix. The choice of solvent and technique is critical and depends on the polarity and stability of the target compounds. Pyrrole alkaloids, for example, are often extracted using acidified solvents to protonate the nitrogen atom, increasing their solubility in polar media like methanol or ethanol.[17][18]

Experimental Protocol: Acidified Solvent Extraction for Pyrrole Alkaloids

-

Preparation: Air-dry and grind the plant material to a fine powder to maximize surface area for extraction.

-

Maceration: Soak the powdered material (e.g., 100 g) in an acidified solvent (e.g., 500 mL of methanol with 1% tartaric acid) for 24-48 hours at room temperature with occasional agitation.[18] The acidic environment helps to extract basic alkaloids as their salt form.

-

Filtration: Filter the mixture through cheesecloth and then a finer filter paper (e.g., Whatman No. 1) to remove solid plant debris.

-

Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid thermal degradation. This yields the crude extract.

-

Acid-Base Partitioning (Optional but Recommended): a. Dissolve the crude extract in an acidic aqueous solution (e.g., 2% HCl). b. Wash the acidic solution with a nonpolar solvent like hexane to remove neutral and weakly acidic compounds (e.g., fats, chlorophylls).[19] c. Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of 9-10. This deprotonates the alkaloid salts, making them neutral and less water-soluble. d. Perform a liquid-liquid extraction of the basified aqueous layer with a solvent like dichloromethane or ethyl acetate to pull the neutral alkaloids into the organic phase. e. Dry the organic phase over anhydrous sodium sulfate and concentrate it to yield an alkaloid-enriched fraction.

Chromatographic Purification

Chromatography is the cornerstone of purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[20]

Table 1: Comparison of Key Chromatographic Techniques

| Technique | Principle | Common Stationary Phase | Typical Application | Resolution & Rationale |

| Column Chromatography | Adsorption/Partition | Silica Gel (Normal Phase) or C18 (Reverse Phase) | Initial, large-scale fractionation of crude extracts or reaction mixtures.[20] | Moderate. Chosen for high capacity and low cost to achieve initial separation of major components based on polarity.[19][20] |

| Thin-Layer Chromatography (TLC) | Adsorption | Silica Gel on glass/aluminum | Rapidly monitoring reaction progress and determining optimal solvent systems for column chromatography.[21] | Low (qualitative). Essential for method development; its speed allows for quick assessment of separation conditions before committing to a large-scale column. |

| High-Performance Liquid Chromatography (HPLC) | Partition | C18 (Reverse Phase) | Final purification of semi-pure fractions to obtain highly pure compounds (>95%).[22] | High to Very High. The use of small, uniform particles and high pressure provides superior separation efficiency, critical for isolating pure compounds from complex mixtures.[22] |

Experimental Protocol: General Purpose Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude extract/reaction mixture in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

-

Elution: Begin elution with a nonpolar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion. This is the causality: nonpolar compounds will elute first, while more polar compounds, which adhere more strongly to the polar silica gel, will require a more polar mobile phase to be eluted.

-

Fraction Collection: Collect the eluate in a series of numbered test tubes.

-

Analysis: Analyze the collected fractions by TLC to identify which fractions contain the desired compound(s). Pool the fractions containing the pure compound and evaporate the solvent.

Part 3: Structural Elucidation of Novel Compounds

Once a compound is isolated in pure form, its chemical structure must be unequivocally determined. This is achieved through a combination of spectroscopic techniques.

Caption: Logical workflow for the structural elucidation of a novel compound.

Spectroscopic Techniques

-

Mass Spectrometry (MS): This is the first step, providing the molecular weight of the compound and, through high-resolution MS (HRMS), its exact molecular formula.[23][24] Fragmentation patterns can offer initial clues about the compound's substructures.

-

UV-Vis Spectroscopy: Provides information about the electronic system of the molecule. Pyrrole rings typically show characteristic absorption bands due to π-π* transitions, which can be observed in the UV spectrum around 200-290 nm.[24][25]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For pyrroles, a key feature is the N-H stretching vibration, which typically appears as a sharp peak around 3300-3500 cm⁻¹.[24] Carbonyls, C-N bonds, and C-H bonds also have characteristic absorption frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the precise connectivity and stereochemistry of a molecule.[24][26]

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other (through spin-spin coupling).

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY), which protons are attached to which carbons (HSQC), and longer-range proton-carbon connectivities (HMBC). Together, they allow for the complete assembly of the molecular skeleton piece by piece.

-

By integrating the data from these techniques—the molecular formula from MS, functional groups from IR, and the carbon-hydrogen framework from NMR—a definitive structure can be proposed and, in most cases, confirmed.[13][24] For absolute structural proof, especially regarding stereochemistry, single-crystal X-ray crystallography is the gold standard, provided a suitable crystal can be grown.

References

-

Recent Advances in Synthetic Methods for 2 H ‐Pyrroles. ResearchGate. [Link]

-

A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry. [Link]

-

RECENT ADVANCES IN THE SYNTHESIS OF PYRROLES. University of Florida. [Link]

-

The Role of Pyrrole as a Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. National Institutes of Health. [Link]

-

Discovery, synthesis, and biological evaluation of novel pyrrole derivatives as highly selective potassium-competitive acid blockers. PubMed. [Link]

-

RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. International Journal of Progressive Research in Engineering Management and Science. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

-

Recent Progress in the Synthesis of Pyrroles. Bentham Science Publishers. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

-

Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Bentham Science. [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

-

Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Bentham Science. [Link]

-

Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. MDPI. [Link]

-

Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. ACS Publications. [Link]

-

Isolation of Pyrrolizidine Alkaloids. Sorbead India. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Der Pharma Chemica. [Link]

-

Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. [Link]

-

Study of Novel Pyrrole Derivatives. International Journal of ChemTech Research. [Link]

-

Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. MDPI. [Link]

-

UV−vis absorption spectra of pyrrole before and after polymerization by... ResearchGate. [Link]

-

Recent progress in the total synthesis of pyrrole-containing natural products (2011-2020). Synfacts. [Link]

-

Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones. ACS Omega. [Link]

-

Pyrrole derivatives from natural sources. ResearchGate. [Link]

-

1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. MDPI. [Link]

-

Optimization of extraction of pyrrolizidine alkaloids from plant material. ResearchGate. [Link]

- Purification of crude pyrroles.

-

Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. National Institutes of Health. [Link]

-

How to remove excess pyrrole from a reaction mixture? ResearchGate. [Link]

-

(PDF) Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. ResearchGate. [Link]

-

Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020). RSC Publishing. [Link]

-

Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. The Royal Society of Chemistry. [Link]

-

Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. [Link]

-

Bioassay‐guided extraction and isolation procedures. ResearchGate. [Link]

-

Recent Progress in the Synthesis of Pyrroles. R Discovery. [Link]

-

Special Issue : Bioassay-Guided Isolation of Natural Products. MDPI. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. scitechnol.com [scitechnol.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 6. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. Bioassay-Guided Isolation of Natural Products | Molecules | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]

- 12. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. ijprems.com [ijprems.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. column-chromatography.com [column-chromatography.com]

- 21. rsc.org [rsc.org]

- 22. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 23. ijpras.com [ijpras.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Pyrrole Scaffolds in Modern Drug Discovery

The pyrrole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. The precise characterization of substituted pyrroles is therefore of paramount importance in the development of novel therapeutics. This guide provides a detailed spectroscopic analysis of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate , a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide will focus on the prediction and in-depth interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. These predictions are firmly grounded in the well-established principles of spectroscopic analysis and are supported by comparative data from closely related, structurally analogous compounds.

Molecular Structure and Key Spectroscopic Features

The structure of this compound incorporates several key functional groups that give rise to characteristic spectroscopic signals. Understanding the interplay of these groups is crucial for accurate spectral interpretation.

Figure 1: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on established substituent effects on the pyrrole ring and data from analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the N-methyl, O-methyl, hydroxyl, and pyrrole ring protons. The chemical shifts are influenced by the electronic environment created by the substituents.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~9.5 - 10.5 | br s | 1H | 3-OH | The hydroxyl proton is expected to be a broad singlet due to hydrogen bonding and exchange. Its chemical shift can be highly variable depending on concentration and solvent. |

| ~6.85 | d | 1H | H-5 | The proton at C-5 is adjacent to the nitrogen and is expected to be a doublet due to coupling with H-4. Its chemical shift is influenced by the electron-donating effect of the nitrogen. |

| ~6.15 | d | 1H | H-4 | The proton at C-4 is coupled to H-5, resulting in a doublet. It is generally found at a higher field (lower ppm) compared to H-5 in substituted pyrroles. |

| ~3.85 | s | 3H | 2-COOCH₃ | The methyl protons of the ester group are expected to be a sharp singlet in this region, typical for methyl esters. |

| ~3.75 | s | 3H | 1-CH₃ | The N-methyl protons will appear as a singlet. The electron-withdrawing nature of the pyrrole ring will shift this signal slightly downfield compared to an aliphatic amine. |

Expert Insights: The precise chemical shifts of the pyrrole ring protons (H-4 and H-5) are sensitive to the solvent. In a hydrogen-bond accepting solvent like DMSO-d₆, the hydroxyl proton signal would likely be sharper and at a more defined chemical shift. The coupling constant between H-4 and H-5 (³JHH) is expected to be in the range of 2.5-3.5 Hz, which is characteristic of protons on adjacent carbons in a pyrrole ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are predicted based on the known effects of substituents on the pyrrole ring.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~162 | 2-C OOCH₃ | The carbonyl carbon of the ester group is expected to be significantly downfield. |

| ~145 | C-3 | The carbon bearing the hydroxyl group will be deshielded and appear downfield. |

| ~125 | C-2 | The carbon attached to the ester group will also be downfield due to the electron-withdrawing effect. |

| ~118 | C-5 | The C-5 carbon, adjacent to the nitrogen, will be influenced by its electronegativity. |

| ~105 | C-4 | The C-4 carbon is typically the most upfield of the pyrrole ring carbons. |

| ~52 | 2-COOC H₃ | The methyl carbon of the ester group is expected in this region. |

| ~35 | 1-C H₃ | The N-methyl carbon will be in the typical range for methyl groups attached to nitrogen in a heterocyclic system. |

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Acquisition time: ~3 seconds

-

Relaxation delay: 1 second

-

-

¹³C NMR Parameters:

-

Pulse sequence: zgpg30 (proton decoupled)

-

Number of scans: 1024

-

Acquisition time: ~1 second

-

Relaxation delay: 2 seconds

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Figure 2: General workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| 3400 - 3200 | Broad, Medium | O-H stretch | The broadness is due to hydrogen bonding of the hydroxyl group. |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) | Corresponds to the stretching vibrations of the N-methyl and O-methyl groups. |

| ~1710 | Strong | C=O stretch (ester) | This is a characteristic strong absorption for the carbonyl group of an ester. Conjugation with the pyrrole ring may slightly lower this frequency. |

| 1600 - 1450 | Medium to Weak | C=C stretch (aromatic) | These absorptions are due to the stretching vibrations of the carbon-carbon double bonds within the pyrrole ring. |

| 1300 - 1100 | Strong | C-O stretch (ester and phenol) | Strong absorptions corresponding to the C-O single bond stretching of the ester and the hydroxyl group. |

Expert Insights: The position and shape of the O-H stretching band can provide information about the extent of intermolecular hydrogen bonding. In a concentrated sample, this band will be broader and at a lower wavenumber compared to a dilute sample. The C=O stretching frequency is a key diagnostic peak for the presence of the ester functional group.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 155, corresponding to the molecular weight of this compound (C₇H₉NO₃).

-

Key Fragmentation Pathways:

-

Loss of OCH₃: A significant fragment is expected at m/z = 124, resulting from the loss of the methoxy radical (•OCH₃) from the ester group. This is a common fragmentation pathway for methyl esters.

-

Loss of COOCH₃: A fragment at m/z = 96 could arise from the loss of the entire carbomethoxy group (•COOCH₃).

-

Loss of CH₃: A peak at m/z = 140 would correspond to the loss of a methyl radical (•CH₃), likely from the N-methyl group.

-

McLafferty Rearrangement: While not a classic example, rearrangements involving the hydroxyl group and the ester are possible, leading to more complex fragmentation patterns.

-

Figure 3: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

Conclusion and Best Practices

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data and interpretations are based on fundamental principles of spectroscopy and are corroborated by data from structurally similar compounds. When characterizing novel pyrrole derivatives, a multi-technique approach is essential for unambiguous structure elucidation. It is a best practice to acquire a full suite of spectroscopic data (¹H NMR, ¹³C NMR, IR, and high-resolution MS) and, where possible, to confirm the structure through X-ray crystallography, especially for compounds with potential pharmaceutical applications.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2460–2468. [Link]

-

Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1009. [Link]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate. In the absence of publicly available experimental spectra for this specific compound, this guide leverages advanced NMR prediction algorithms and comparative analysis with structurally related analogues to present a detailed interpretation of its spectral features. This document serves as a valuable resource for the structural elucidation and characterization of polysubstituted pyrroles, a scaffold of significant interest in medicinal chemistry and materials science. We will delve into the theoretical basis for the predicted chemical shifts and coupling constants, offering insights into the electronic effects of the N-methyl, hydroxyl, and methyl ester substituents on the pyrrole ring. Standardized protocols for sample preparation and data acquisition are also provided to ensure the reproducibility of future experimental work.

Introduction: The Significance of Substituted Pyrroles and NMR Spectroscopy

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug discovery. The precise characterization of substituted pyrroles is paramount for understanding their structure-activity relationships and ensuring the integrity of synthetic pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[2] By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, NMR provides unparalleled insights into molecular connectivity, stereochemistry, and conformation. This guide focuses on the detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, a molecule featuring a synthetically useful substitution pattern.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the lack of available experimental spectra for this compound in the public domain, the following spectral data has been generated using a consensus of leading NMR prediction software.[3][4][5] These predictions are based on extensive databases of experimental data from related structures and sophisticated computational algorithms.[1][6][7]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is expected to exhibit five distinct signals. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 | ~6.75 | d | 1H | H-5 |

| 2 | ~6.10 | d | 1H | H-4 |

| 3 | ~5.50 | s (broad) | 1H | 3-OH |

| 4 | ~3.85 | s | 3H | 2-COOCH₃ |

| 5 | ~3.70 | s | 3H | 1-N-CH₃ |

Disclaimer: These are predicted values and may differ from experimental results. The broadness of the hydroxyl proton signal is dependent on factors such as solvent purity and concentration.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The predicted broadband proton-decoupled ¹³C NMR spectrum is anticipated to show seven signals, corresponding to each unique carbon atom in the molecule.

| Signal | Predicted Chemical Shift (ppm) | Assignment |

| 1 | ~163.0 | C=O (ester) |

| 2 | ~145.0 | C-3 |

| 3 | ~125.0 | C-5 |

| 4 | ~115.0 | C-2 |

| 5 | ~105.0 | C-4 |

| 6 | ~51.5 | -OCH₃ (ester) |

| 7 | ~35.0 | N-CH₃ |

Disclaimer: These are predicted values and may differ from experimental results.

Spectral Interpretation and Rationale

The predicted chemical shifts can be rationalized by considering the electronic effects of the substituents on the pyrrole ring.

¹H NMR Spectrum Analysis

-

Pyrrole Ring Protons (H-4 and H-5): The two protons on the pyrrole ring, H-4 and H-5, are expected to appear as doublets due to coupling to each other. The H-5 proton is predicted to be downfield (~6.75 ppm) compared to the H-4 proton (~6.10 ppm). This is because H-5 is adjacent to the electron-donating nitrogen atom but is also influenced by the electron-withdrawing ester group at the 2-position, leading to a net deshielding effect. The H-4 proton is primarily influenced by the adjacent hydroxyl group, which is electron-donating through resonance, causing an upfield shift.

-

Hydroxyl Proton (3-OH): The chemical shift of the hydroxyl proton is highly variable and concentration-dependent. It is predicted to appear as a broad singlet around 5.50 ppm. Its broadness is a result of chemical exchange with residual water or other protic species in the solvent.

-

Methyl Protons (2-COOCH₃ and 1-N-CH₃): The methyl protons of the ester group are expected to resonate around 3.85 ppm, a typical value for methyl esters. The N-methyl protons are predicted to be slightly upfield at approximately 3.70 ppm. The direct attachment to the nitrogen atom results in a characteristic chemical shift in this region.

¹³C NMR Spectrum Analysis

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon in the molecule, with a predicted chemical shift of around 163.0 ppm.

-

Pyrrole Ring Carbons (C-2, C-3, C-4, and C-5):

-

C-3: This carbon, bearing the hydroxyl group, is significantly deshielded due to the electronegativity of the oxygen atom and is predicted to be the most downfield of the ring carbons at ~145.0 ppm.

-

C-5: The chemical shift of C-5 (~125.0 ppm) is influenced by its proximity to the nitrogen atom.

-

C-2: This carbon is attached to the electron-withdrawing ester group and is predicted to resonate around 115.0 ppm.

-

C-4: The C-4 carbon is predicted to be the most upfield of the ring carbons (~105.0 ppm) due to the electron-donating effect of the adjacent hydroxyl group.

-

-

Methyl Carbons (-OCH₃ and N-CH₃): The ester methyl carbon is expected at ~51.5 ppm, while the N-methyl carbon is predicted to be further upfield at ~35.0 ppm.

Experimental Protocols

To obtain high-quality experimental NMR data for this compound, the following protocols are recommended.

Sample Preparation

A well-prepared sample is crucial for obtaining a high-resolution NMR spectrum.

-

Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (for CDCl₃).

NMR Data Acquisition

The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer delay of at least 5 times the longest T₁ may be necessary.

-

Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Visualization of Molecular Structure and Key Relationships

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Caption: Molecular structure of this compound.

Caption: Logical workflow for the analysis of NMR spectra.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By combining the power of modern NMR prediction software with fundamental principles of spectral interpretation, we have presented a comprehensive guide for the structural characterization of this important pyrrole derivative. The provided protocols for sample preparation and data acquisition offer a standardized approach for researchers seeking to obtain experimental data. This work underscores the utility of in silico methods in modern chemical research, particularly when experimental data is scarce.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

Abstract